molecular formula C15H19NO3 B14353476 (3-Benzoyl-1-methylpiperidin-3-yl) acetate

(3-Benzoyl-1-methylpiperidin-3-yl) acetate

Cat. No.: B14353476
M. Wt: 261.32 g/mol
InChI Key: FGUZRDNXIWJOOW-UHFFFAOYSA-N
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Description

(3-Benzoyl-1-methylpiperidin-3-yl) acetate is an organic compound with the molecular formula C15H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzoyl-1-methylpiperidin-3-yl) acetate typically involves the acylation of 1-methylpiperidine with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step and a catalyst like sulfuric acid for the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (3-Benzoyl-1-methylpiperidin-3-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Mechanism of Action

The mechanism of action of (3-Benzoyl-1-methylpiperidin-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with multiple pathways .

Comparison with Similar Compounds

  • (3-Benzoyl-1-methylpiperidin-2-yl) acetate
  • (3-Benzoyl-1-methylpiperidin-4-yl) acetate
  • (3-Benzoyl-1-ethylpiperidin-3-yl) acetate

Comparison: Compared to its analogs, (3-Benzoyl-1-methylpiperidin-3-yl) acetate exhibits unique properties due to the position of the benzoyl group and the acetate ester. These structural differences influence its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3-benzoyl-1-methylpiperidin-3-yl) acetate

InChI

InChI=1S/C15H19NO3/c1-12(17)19-15(9-6-10-16(2)11-15)14(18)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3

InChI Key

FGUZRDNXIWJOOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCN(C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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